

4-Undecenoic acid antifungal properties

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: 4-Undecenoic acid

Cat. No.: S1949285

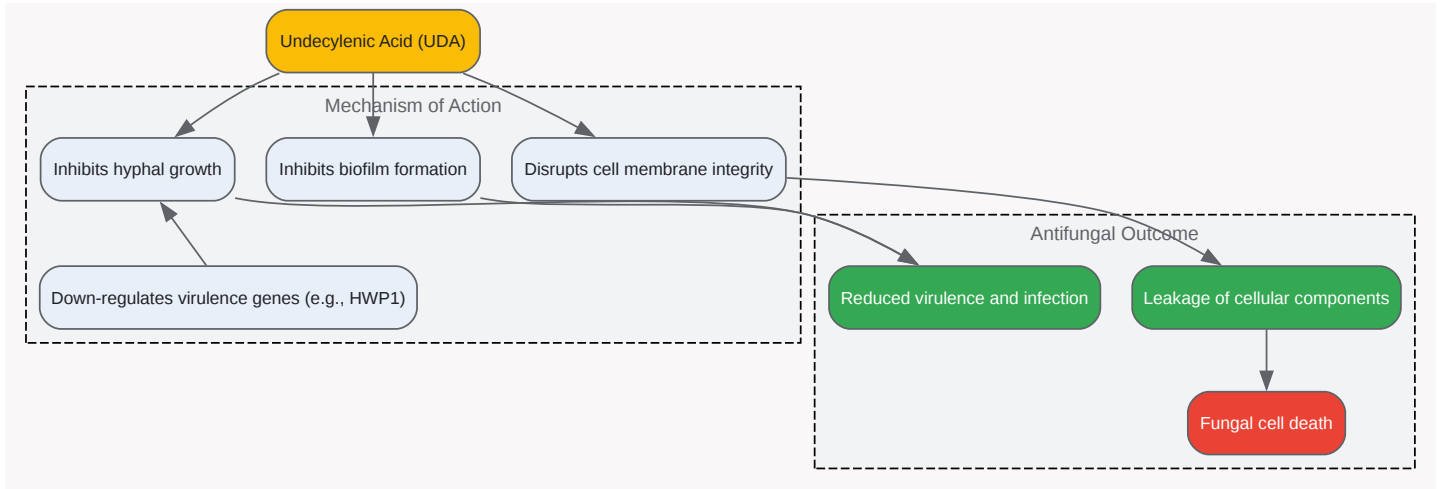
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Mechanisms of Antifungal Action

Undecylenic acid employs a multi-targeted strategy against fungal pathogens, particularly *C. albicans*.

- **Cell Membrane Disruption:** As an unsaturated fatty acid, UDA integrates into the fungal cell membrane, disrupting its integrity and increasing permeability. This leads to leakage of cellular components and cell death [1].
- **Inhibition of Hyphal Growth and Biofilm Formation:** UDA significantly inhibits the morphological transition from yeast to filamentous hyphal form, a critical step in biofilm development and virulence. It reduces transcription of hypha-specific genes like *HWP1* [2] [3].
- **Enzyme Inhibition and pH Alteration:** UDA may inhibit key enzymes and alter the cytoplasmic pH by transporting protons across the plasma membrane, further compromising cell function [2].

The following diagram summarizes its primary mechanisms and consequences.



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Undecylenic Acid's multi-targeted antifungal mechanism.

Quantitative Antifungal Efficacy

The tables below summarize key quantitative data on UDA's efficacy against *C. albicans*.

Table 1: Key Efficacy Concentrations and Effects

Parameter	Value	Experimental Context / Effect
MIC₉₀ (Minimum Inhibitory Concentration)	< 0.0125% (w/v)	Against planktonic <i>C. albicans</i> in agar [4].
Filamentation Inhibition	0.4% (w/v)	Complete inhibition of <i>C. albicans</i> hyphal growth in embedded agar tests after 48h [4].
Biofilm Inhibition (optimal)	≥ 3 mM (≈ 0.055% w/v)	Significant reduction in <i>C. albicans</i> biofilm formation [3].

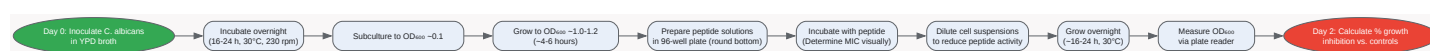
Parameter	Value	Experimental Context / Effect
Hyphal Growth Abolition	$\geq 4 \text{ mM}$ (\approx 0.074% w/v)	Complete abolition of the yeast-to-filamentous phase transition [3].

Table 2: Antifungal Performance in PMMA Polymer Composites

UA Concentration (w/w) in PMMA	Reduction in Sessile (Biofilm) Cells	Effect on Planktonic Cells
$\geq 6\%$	$> 90\%$ (at preparation), $\sim 70\%$ (after 6 days)	Significant reduction, with inhibition zone increasing with UA concentration [4].
3%	Less effective than 6%	Less effective than 6% [4].

Experimental Protocols for Antifungal Assessment

Here is a detailed methodology for quantifying UDA's antifungal activity against *C. albicans*, adapted from a standard protocol [5].



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Workflow for broth microdilution antifungal susceptibility testing.

Preparation of Reagents and Cultures

- **Buffers and Media:** Prepare sterile 0.1 M sodium phosphate buffer (NaPB, pH 7.4) and Yeast-Peptone-Dextrose (YPD) liquid medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L dextrose) via autoclaving [5].
- **UDA Stock Solution:** Prepare a concentrated stock solution of UDA. Dimethyl sulfoxide (DMSO) is often a suitable solvent; a final concentration of $\leq 1\%$ DMSO in the assay is recommended to avoid

cytotoxicity [5].

- **Candida Inoculum:**

- Inoculate *C. albicans* (e.g., strain SC5314) in YPD and incubate overnight (~16-24 hours) at 30°C with shaking at 230 rpm [5].
- Subculture the overnight culture to an initial OD₆₀₀ of 0.1 in fresh YPD and grow until the OD₆₀₀ reaches 1.0-1.2 (mid-log phase) [5].

Antifungal Susceptibility Testing (Broth Microdilution)

- **Peptide Solution Preparation:** In a sterile 96-well plate with round-bottom wells, prepare two-fold serial dilutions of UDA in NaPB or an appropriate buffer, covering a concentration range from below to above the expected MIC [5].
- **Inoculation and Incubation:** Dilute the prepared *C. albicans* suspension in buffer to a standardized cell density (e.g., 1-5 x 10³ CFU/mL). Add an equal volume of this cell suspension to each well containing the UDA dilutions. Include growth control (cells, no drug) and sterility control (media only) wells. Seal the plate and incubate without shaking at a suitable temperature (e.g., 30°C or 37°C) for a predetermined time (e.g., 24 hours) [5].
- **Viability Assessment via Optical Density:**
 - Following incubation, dilute the contents of each well with fresh, warm YPD medium to stop the action of UDA [5].
 - Transfer the diluted suspensions to a new 96-well plate and incubate overnight (~16-24 hours) at 30°C to allow viable cells to grow [5].
 - Measure the optical density at 600 nm (OD₆₀₀) using a microplate reader. The percentage growth inhibition is calculated for each UDA concentration by comparing the OD₆₀₀ to the growth control wells [5].

Research Applications and Future Perspectives

- **Polymer Composites for Medical Devices:** A prominent application is incorporating UDA into Poly(methyl methacrylate) (PMMA), a polymer used in dental dentures. Composites with ≥6% UDA show strong, sustained antifungal activity against both planktonic and surface-adhered (sessile) *C. albicans* cells, reducing biofilm formation by over 90% [4] [6]. This modifies the PMMA surface to be more hydrophilic, further reducing fungal adhesion [4].
- **Synergistic Combinations:** Recent research explores combining UDA with other natural compounds to enhance efficacy and reduce potential cytotoxicity. For example, combining UDA with farnesol in PMMA demonstrates a strong anti-*Candida* effect, allowing for the use of lower, potentially safer concentrations of both agents while maintaining high efficacy [6].

- **Chemical Modification to Enhance Bioactivity:** UDA's structure serves as a modifier to improve the properties of other compounds. A derivative of the marine metabolite lucknolide A, modified with a 10-undecenoyl chain (from UDA), showed selective anti-proliferative activity against melanoma cells, demonstrating UDA's utility beyond direct antifungal use [7].

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To cite this document: Smolecule. [4-Undecenoic acid antifungal properties]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b1949285#4-undecenoic-acid-antifungal-properties>]

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